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Compound of Interest

Compound Name:
2,2'-Dimethyl-4'-

methoxypropiophenone

Cat. No.: B7940137 Get Quote

Executive Summary
2,2'-Dimethyl-4'-methoxypropiophenone (CAS: 2040-26-8), more formally known as 1-(4-

methoxyphenyl)-2,2-dimethylpropan-1-one or p-Methoxypivalophenone, is a lipophilic aromatic

ketone used primarily as a photoinitiator intermediate and a building block in pharmaceutical

synthesis (e.g., antiviral and CNS agents).[1][2]

Understanding its solubility landscape is critical for:

Reaction Optimization: Selecting the correct medium for Friedel-Crafts acylation and

subsequent derivatizations.

Purification: Designing crystallization protocols to remove unreacted anisole or aluminum

salts.

Formulation: Developing stable precursor solutions for drug delivery systems.

This guide provides a derived solubility profile based on Hansen Solubility Parameters (HSP)

and outlines a self-validating experimental protocol to determine precise saturation limits in

your specific matrix.
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Chemical Identity & Physicochemical Basis[1][3][4]
[5][6][7][8][9][10]
Before assessing solubility, we must define the solute's interaction potential. The molecule

features a lipophilic tert-butyl group and a methoxy-substituted aromatic ring, creating a distinct

polarity profile.

Property Value / Description Implication for Solubility

IUPAC Name
1-(4-methoxyphenyl)-2,2-

dimethylpropan-1-one
Defines structural connectivity.

Common Name 4'-Methoxypivalophenone
"Pivaloyl" indicates steric bulk

(t-Bu).

CAS Number 2040-26-8
Unique identifier for database

verification.

Molecular Weight 192.25 g/mol
Moderate size; kinetics will be

diffusion-limited.

LogP (Predicted) ~3.1 (Lipophilic)
Insoluble in water; highly

soluble in organic solvents.

H-Bond Donors 0
Cannot donate protons; relies

on solvent interaction.

H-Bond Acceptors 2 (Ketone, Ether)
Accepts H-bonds from

Alcohols/Water.

Structural Visualization
The following diagram illustrates the core connectivity and functional groups governing solvent

interaction.
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4-Methoxyphenyl Ring
(Lipophilic/Dispersion)

Carbonyl (C=O)
(Dipole/H-Bond Acceptor)

 Conjugation tert-Butyl Group
(Steric Bulk/Hydrophobic)

 Alpha-Position

Fig 1. Functional segmentation of 4'-Methoxypivalophenone determining solubility.

Click to download full resolution via product page

Solubility Thermodynamics: The Hansen Model
Since empirical data for this specific intermediate is often proprietary, we utilize Hansen

Solubility Parameters (HSP) to predict compatibility. The solubility of 4'-Methoxypivalophenone

is governed by three interaction forces:

(Dispersion): High interaction due to the aromatic ring and alkyl chain.

(Polarity): Moderate interaction driven by the ketone dipole.

(Hydrogen Bonding): Low interaction (acceptor only).

Predicted Solvent Compatibility Matrix
Green = High Solubility (>100 mg/mL) | Yellow = Moderate | Red = Insoluble
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Solvent Class
Representative
Solvent

Predicted Solubility Mechanism

Chlorinated
Dichloromethane

(DCM)
High

Perfect match for

dispersion and weak

polarity.

Aromatic Toluene High interactions with the

phenyl ring.

Esters Ethyl Acetate High

Dipole-dipole

matching with the

carbonyl.

Ketones Acetone High

"Like dissolves like"

(Carbonyl

interactions).

Alcohols Methanol / Ethanol Moderate

Soluble, but steric

bulk limits H-bond

network integration.

Alkanes Hexane / Heptane Low/Moderate

Soluble, but polarity

mismatch may cause

oiling out at low

temps.

Aqueous Water Insoluble
Hydrophobic effect

dominates (LogP 3.1).

Scientific Insight: The tert-butyl group acts as a "solubility anchor" for non-polar solvents but

creates steric hindrance that reduces the efficiency of solvation by small polar molecules like

water.
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Experimental Protocol: Gravimetric Solubility
Determination
Objective: To determine the saturation solubility (

) of 2,2'-Dimethyl-4'-methoxypropiophenone in a target solvent at a specific temperature
(e.g., 25°C).

Why this method? This is a self-validating system. By measuring the dry mass of the residue,

you eliminate interferences from chromophores that might skew UV-Vis/HPLC results in early

development phases.

Reagents & Equipment[6][7][11][12]
Solute: 2,2'-Dimethyl-4'-methoxypropiophenone (>98% purity).[3]

Solvent: HPLC Grade (filtered).

Equipment: Orbital shaker/Incubator, 0.45 µm PTFE syringe filters, Analytical balance (0.01

mg precision).

Step-by-Step Workflow
Preparation of Supersaturated Solution:

Weigh approx. 500 mg of solute into a 10 mL glass vial.

Add 2.0 mL of solvent.

Check: If solid dissolves completely, add more solute until a visible suspension persists.

This ensures thermodynamic equilibrium.

Equilibration:

Seal the vial and place it in an orbital shaker at the target temperature (e.g., 25°C ±

0.5°C).

Agitate at 200 RPM for 24 hours.
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Validation: Stop shaking and let stand for 1 hour. Ensure solid is still present. If not, repeat

Step 1.

Sampling & Filtration:

Pre-weigh a clean, dry evaporation dish (

).

Draw 1.0 mL of the supernatant using a syringe.

Attach a 0.45 µm PTFE filter (hydrophobic for organics) and filter the solution into the pre-

weighed dish.

Critical: Discard the first 0.2 mL of filtrate to saturate the filter membrane (prevents

adsorption loss). Collect the exact volume (

).

Gravimetric Analysis:

Evaporate the solvent in a vacuum oven at 40°C (or under a nitrogen stream).

Dry until constant weight is achieved (

).

Calculate Mass of Solute:

.

Calculation:

Experimental Logic Diagram
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Start: Solid Solute + Solvent

Create Supersaturated Suspension

Agitate 24h @ Temp
(Thermodynamic Equilibrium)

Is Solid Present?

Add More Solute

No

Filter Supernatant
(0.45 µm PTFE)

Yes

Evaporate Solvent
(Gravimetric Analysis)

Calculate Solubility (mg/mL)

Fig 2. Self-validating gravimetric workflow for solubility determination.
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Applications & Process Implications
A. Reaction Solvent Selection (Friedel-Crafts)
Synthesis typically involves reacting anisole with pivaloyl chloride.

Recommended Solvent:Dichloromethane (DCM) or 1,2-Dichloroethane.

Reasoning: The product (4'-Methoxypivalophenone) is highly soluble in chlorinated solvents,

keeping the reaction homogeneous. However, the aluminum chloride complex may

precipitate.

Workup: Quenching with ice/water will cause the product to oil out or precipitate if the

organic volume is low, facilitating phase separation.[4]

B. Crystallization & Purification
To purify the compound from starting materials:

Anti-Solvent Method: Dissolve in a minimum amount of warm Ethanol or Methanol, then

slowly add Water (anti-solvent) or cool to 0°C.

Evaporative Crystallization: Use Heptane/Ethyl Acetate mixtures. The tert-butyl group

provides good solubility in heptane, but the methoxy group allows for tuning with ethyl

acetate to crash out impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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